An In-depth Technical Guide to the Chemical Properties of 3-Azido-1,1,1-trifluoropropan-2-ol
An In-depth Technical Guide to the Chemical Properties of 3-Azido-1,1,1-trifluoropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Azido-1,1,1-trifluoropropan-2-ol is a key trifluoromethylated building block with significant potential in medicinal chemistry and drug development. Its unique combination of a reactive azide moiety and a trifluoromethyl group makes it a valuable precursor for synthesizing complex fluorinated molecules. This guide provides a comprehensive overview of its chemical properties, including potential synthetic routes, predicted physicochemical characteristics, spectroscopic data, and reactivity. The information presented herein is intended to support researchers in leveraging this compound for the development of novel therapeutics and functional materials.
Chemical Structure and Properties
3-Azido-1,1,1-trifluoropropan-2-ol possesses a chiral center at the carbon bearing the hydroxyl group, and its structure incorporates both an azide group, useful for bioorthogonal "click" chemistry, and a trifluoromethyl group, known to enhance the metabolic stability and bioavailability of drug candidates.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₃H₄F₃N₃O | - |
| Molecular Weight | 155.08 g/mol | - |
| CAS Number | 212758-85-5 | [1] |
| Predicted Boiling Point | Approx. 140-160 °C | Estimation based on similar fluorinated alcohols |
| Predicted Density | Approx. 1.4-1.5 g/mL | Estimation based on similar fluorinated compounds |
| Predicted Refractive Index | Approx. 1.38-1.40 | Estimation based on similar fluorinated alcohols |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., ethers, chlorinated solvents, alcohols) and potentially sparingly soluble in water. | General chemical principles |
Synthesis and Experimental Protocols
Route 1: Ring-Opening of a Trifluoromethylated Epoxide
This is a highly plausible and regioselective method for the synthesis of β-azido alcohols.
Figure 1: Proposed synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol via epoxide ring-opening.
Experimental Protocol (Proposed):
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Reaction Setup: To a solution of 2-(trifluoromethyl)oxirane (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or an aqueous medium, add sodium azide (1.5-2.0 eq). The use of a catalyst like ammonium chloride or a phase-transfer catalyst may be beneficial in aqueous systems.[2]
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Azido-1,1,1-trifluoropropan-2-ol.
Route 2: Azidation of a Precursor Alcohol
This route involves the conversion of the corresponding diol or a protected alcohol. A more direct, one-pot conversion from the corresponding alcohol is also feasible.
Figure 2: Proposed synthesis via activation of a diol precursor.
Experimental Protocol (Proposed, One-Pot from Alcohol):
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Reagent Preparation: In a round-bottom flask, dissolve 1,1,1-trifluoropropane-2,3-diol (1.0 eq) in a suitable solvent like acetonitrile or DMF.
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Azidation: Add triphenylphosphine (1.2 eq) and an azidating agent like diphenylphosphoryl azide (DPPA) or an iodine/imidazole system with sodium azide.[3] The reaction can be carried out at room temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC.
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Work-up and Purification: Once the starting material is consumed, quench the reaction and follow a standard aqueous work-up and extraction procedure. Purify the crude product by column chromatography.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 3-Azido-1,1,1-trifluoropropan-2-ol are not available in the searched literature. The following are predicted spectral characteristics based on the analysis of similar compounds.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~ 4.0 - 4.5 | m | - | CH(OH) |
| ~ 3.4 - 3.8 | m | - | CH₂(N₃) | |
| ~ 2.5 - 3.5 | br s | - | OH | |
| ¹³C NMR | ~ 123 - 127 | q | ¹J(C,F) ≈ 280-290 | CF₃ |
| ~ 68 - 72 | q | ²J(C,F) ≈ 30-35 | CH(OH) | |
| ~ 50 - 55 | t | - | CH₂(N₃) | |
| ¹⁹F NMR | ~ -75 to -80 | d | ³J(F,H) ≈ 6-8 | CF₃ |
Infrared (IR) Spectroscopy:
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O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹.
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C-H stretch: Aliphatic C-H stretching vibrations are expected around 2850-3000 cm⁻¹.
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Azide (N₃) stretch: A strong, sharp, and characteristic absorption band is predicted in the range of 2100-2160 cm⁻¹.[4][5]
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C-F stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.
-
C-O stretch: An absorption band for the secondary alcohol C-O bond is expected around 1050-1100 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion (M⁺): The molecular ion peak at m/z = 155 is expected to be weak or absent in electron ionization (EI) mass spectra due to the lability of the azide group.
-
Major Fragmentation Pathways:
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Loss of N₂ (28 Da) from the molecular ion to give a fragment at m/z = 127.
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Cleavage of the C-C bond adjacent to the hydroxyl group.
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Loss of the trifluoromethyl group (CF₃, 69 Da).
-
Reactivity and Applications
The primary utility of 3-Azido-1,1,1-trifluoropropan-2-ol in drug development and chemical biology stems from the reactivity of its azide group, particularly in "click chemistry."
Azide-Alkyne Cycloaddition ("Click Chemistry")
The azide group readily undergoes a [3+2] cycloaddition reaction with terminal or internal alkynes to form stable 1,2,3-triazole rings. This reaction is highly efficient and can be catalyzed by copper(I) or proceed under strain-promoted conditions (SPAAC) with cyclooctynes.[6][7]
Figure 3: General scheme of the azide-alkyne cycloaddition reaction.
This bioorthogonal ligation strategy is widely used for:
-
Drug Conjugation: Linking the trifluoromethylated moiety to biomolecules such as peptides, proteins, or nucleic acids.
-
Probe Synthesis: Developing chemical probes for target identification and validation.
-
Material Science: Functionalizing surfaces and polymers.
The presence of the trifluoromethyl group in the resulting triazole products can impart desirable pharmacological properties. Fluorinated azides have been shown to be highly reactive in click chemistry.[8]
Safety and Handling
Organic azides are potentially energetic compounds and should be handled with care.
-
General Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Thermal Stability: Avoid excessive heating, as organic azides can decompose, sometimes explosively.
-
Mechanical Shock: Avoid grinding or subjecting the compound to mechanical shock.
-
Storage: Store in a cool, dark place, away from incompatible materials such as strong acids, bases, and reducing agents.
Conclusion
3-Azido-1,1,1-trifluoropropan-2-ol is a valuable and versatile building block for the synthesis of novel fluorinated compounds. While detailed experimental data for this specific molecule is limited in the public domain, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of azides and trifluoromethylated compounds. The synthetic routes and characterization data presented in this guide are intended to provide a solid foundation for researchers to utilize this compound in their drug discovery and development programs. The strategic incorporation of this moiety can lead to the generation of new chemical entities with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 7. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated azides click to make triazoles [uochb.cz]
